2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a synthetic organic compound featuring a complex molecular structure with a variety of functional groups. This compound finds relevance in scientific research owing to its intricate chemistry and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone involves multiple steps:
Starting Materials
2-Fluorophenol
4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine
Ethanone derivative
Reaction Conditions
Step 1: : Protection of 2-fluorophenol to prevent side reactions.
Step 2: : Condensation reaction between the protected 2-fluorophenol and an ethanone derivative under basic conditions.
Step 3: : Deprotection of the intermediate to yield the phenoxy group.
Step 4: : Coupling with 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine in the presence of a suitable coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, large-scale production may involve optimized conditions like high-pressure reactors and continuous flow systems to enhance yield and purity while maintaining cost-efficiency. Solvent selection and purification steps are critical for ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at the piperazine and cinnoline rings, potentially leading to the formation of N-oxides.
Reduction: : Reduction reactions might reduce double bonds within the cinnoline ring, affecting its aromaticity.
Substitution: : The fluorine atom on the phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Requires reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Typically involves strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents.
Major Products
Oxidation Products: : N-oxides of the piperazine or cinnoline rings.
Reduction Products: : Reduced cinnoline derivatives.
Substitution Products: : Substituted phenoxy derivatives where the fluorine is replaced by other nucleophiles.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is utilized in various fields:
Chemistry: : As a model compound for studying aromatic substitution and oxidation reactions.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including potential therapeutic applications.
Industry: : Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is often studied in the context of its biological effects:
Molecular Targets: : May interact with receptors or enzymes, altering their activity.
Pathways Involved: : Could influence signaling pathways involving neurotransmitters or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
2-(2-Bromophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
2-(2-Iodophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
Uniqueness
The fluorine atom in 2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone imparts unique chemical properties, such as increased metabolic stability and lipophilicity, compared to its halogenated analogs. This can lead to distinct biological activities and improved performance in certain applications.
There you go—a comprehensive exploration of this compound
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c21-16-6-2-4-8-18(16)27-14-20(26)25-11-9-24(10-12-25)19-13-15-5-1-3-7-17(15)22-23-19/h2,4,6,8,13H,1,3,5,7,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEBPPNWJXWIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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